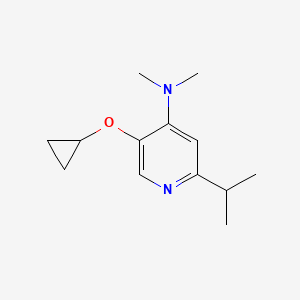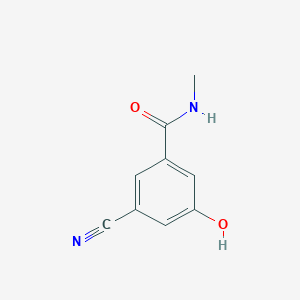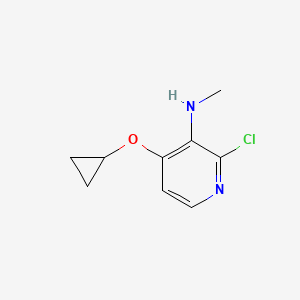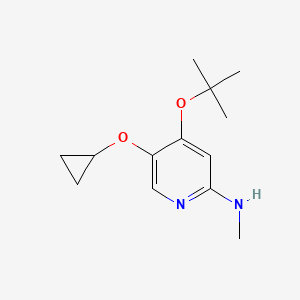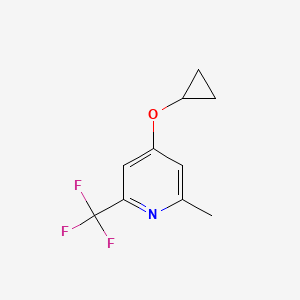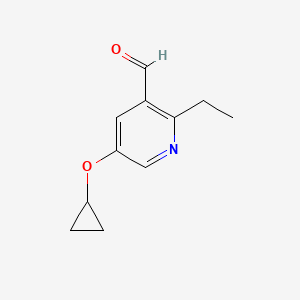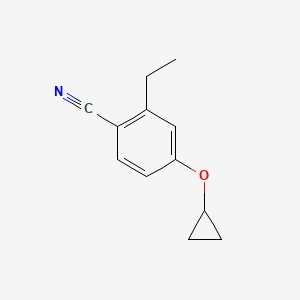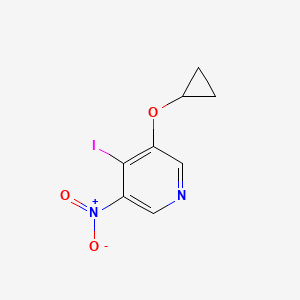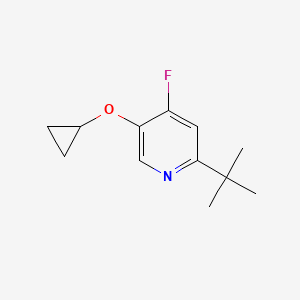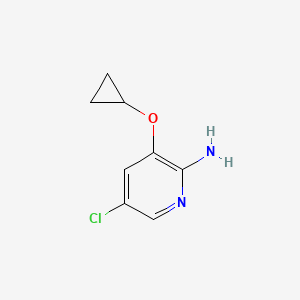
5-Chloro-3-cyclopropoxypyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-cyclopropoxypyridin-2-amine is a chemical compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a chlorine atom at the 5-position, a cyclopropoxy group at the 3-position, and an amine group at the 2-position of the pyridine ring. Chloropyridines are known for their diverse applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-cyclopropoxypyridin-2-amine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chloro-2-nitropyridine with cyclopropanol, followed by reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalytic hydrogenation for the reduction step and automated systems for precise control of reaction parameters are common practices to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-cyclopropoxypyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-cyclopropoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a building block for the synthesis of functional materials.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison
5-Chloro-3-cyclopropoxypyridin-2-amine is unique due to the presence of both a cyclopropoxy group and an amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties compared to other chloropyridines. For instance, the cyclopropoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes.
Eigenschaften
Molekularformel |
C8H9ClN2O |
|---|---|
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
5-chloro-3-cyclopropyloxypyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2O/c9-5-3-7(8(10)11-4-5)12-6-1-2-6/h3-4,6H,1-2H2,(H2,10,11) |
InChI-Schlüssel |
CTZCEVBLGRXLDM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(N=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


